molecular formula C18H22N2O4S2 B2435432 1-Benzyl-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine CAS No. 887220-82-8

1-Benzyl-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine

Cat. No.: B2435432
CAS No.: 887220-82-8
M. Wt: 394.5
InChI Key: TUXJOSQYDLWDKC-UHFFFAOYSA-N
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Description

1-Benzyl-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a benzyl group and a sulfonyl group attached to a phenyl ring, which is further modified with a methylsulfonyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 1-Benzyl-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with suitable reagents.

    Introduction of the Benzyl Group: The benzyl group is typically introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides or sulfonic acids.

    Addition of the Methylsulfonyl Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Benzyl-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert sulfonyl groups to thiols or sulfides.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Benzyl-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and methylsulfonyl groups can form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity. The benzyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall biological effects.

Comparison with Similar Compounds

1-Benzyl-4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine can be compared with other similar compounds, such as:

    1-Benzyl-4-(phenylsulfonyl)piperazine: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.

    1-Benzyl-4-((4-(methylsulfonyl)phenyl)sulfonyl)piperazine: The position of the methylsulfonyl group on the phenyl ring can influence the compound’s reactivity and interactions with molecular targets.

    1-Benzyl-4-(methylsulfonyl)piperazine: Lacks the phenylsulfonyl group, which may affect its overall stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

1-benzyl-4-(3-methylsulfonylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-25(21,22)17-8-5-9-18(14-17)26(23,24)20-12-10-19(11-13-20)15-16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXJOSQYDLWDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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